![molecular formula C10H13NO8 B11843032 2-Azabicyclo[2.2.1]hept-5-ene dioxalate](/img/structure/B11843032.png)
2-Azabicyclo[2.2.1]hept-5-ene dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[221]hept-5-ene dioxalate is a bicyclic compound that features a nitrogen atom within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene derivatives typically involves the Aza-Diels-Alder reaction. This reaction is catalyzed by Bronsted acids and involves the cycloaddition of cyclopentadiene with imino-acetates possessing chiral auxiliaries . The reaction conditions often include the use of homogeneous and heterogeneous Lewis acids to improve the rate and selectivity of the cycloaddition .
Industrial Production Methods
Industrial production of 2-Azabicyclo[2.2.1]hept-5-ene derivatives can be scaled up using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions allows for the production of these compounds on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-ene derivatives undergo various chemical reactions, including:
Oxidation: The double bond in the bicyclic structure can be oxidized to form epoxides.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for oxidation, and various electrophiles for substitution reactions . The reaction conditions often involve the use of solvents and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include epoxides, reduced derivatives, and substituted bicyclic compounds .
Applications De Recherche Scientifique
2-Azabicyclo[2.2.1]hept-5-ene derivatives have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Azabicyclo[2.2.1]hept-5-ene derivatives exert their effects involves their interaction with specific molecular targets. For example, as glycosidase inhibitors, they mimic the structure of natural substrates and inhibit the enzyme’s activity by binding to its active site . This interaction disrupts the normal function of the enzyme, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Azabicyclo[2.2.1]hept-5-ene derivatives can be compared with other similar bicyclic compounds, such as:
7-Oxa-2-azabicyclo[2.2.1]hept-5-ene: This compound features an oxygen atom in the bicyclic structure and has different reactivity and applications.
2-Azabicyclo[2.2.1]hept-5-en-3-one:
The uniqueness of 2-Azabicyclo[2.2.1]hept-5-ene derivatives lies in their structural properties and the ability to undergo a wide range of chemical transformations, making them valuable in various fields of research and industry .
Propriétés
Formule moléculaire |
C10H13NO8 |
|---|---|
Poids moléculaire |
275.21 g/mol |
Nom IUPAC |
2-azabicyclo[2.2.1]hept-5-ene;oxalic acid |
InChI |
InChI=1S/C6H9N.2C2H2O4/c1-2-6-3-5(1)4-7-6;2*3-1(4)2(5)6/h1-2,5-7H,3-4H2;2*(H,3,4)(H,5,6) |
Clé InChI |
CXLAFGPTPPOTFP-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNC1C=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)

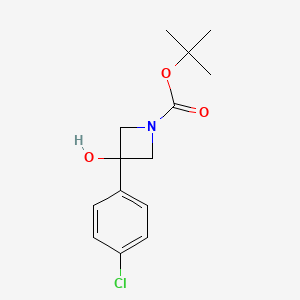


![(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine](/img/structure/B11842976.png)
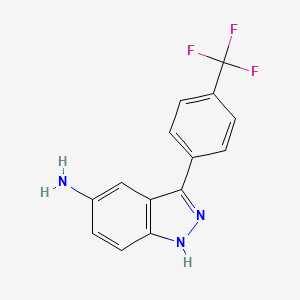
![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
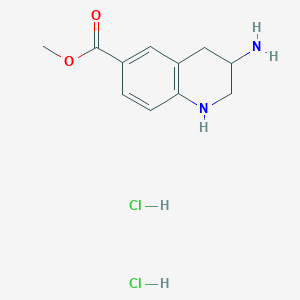
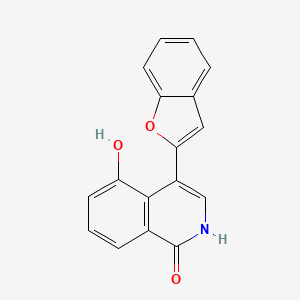
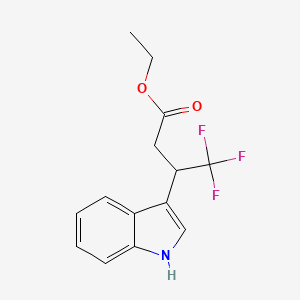
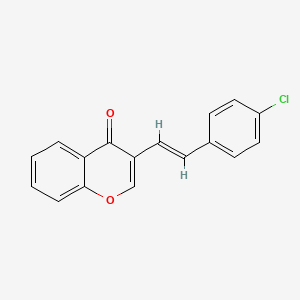
![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
![7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B11843019.png)
